3-(Naphthalen-2-ylmethoxy)benzaldehyde
Description
3-(Naphthalen-2-ylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a naphthalen-2-ylmethoxy substituent at the third position of the benzaldehyde core. This compound is characterized by its bulky aromatic substituent, which imparts distinct electronic and steric properties. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials.
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-(naphthalen-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C18H14O2/c19-12-14-4-3-7-18(11-14)20-13-15-8-9-16-5-1-2-6-17(16)10-15/h1-12H,13H2 |
InChI Key |
AFABEXKJVOGPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Variants
3-(Naphthalen-1-yl)benzaldehyde
This isomer differs in the attachment position of the naphthyl group (1-position vs. 2-position). The molecular formula (C₁₇H₁₂O) is identical, but the altered substituent geometry affects intermolecular interactions. For instance, the 2-naphthyl group in 3-(Naphthalen-2-ylmethoxy)benzaldehyde may offer better π-π stacking in crystalline phases compared to the 1-naphthyl analog, as observed in X-ray crystallography studies of related triazole derivatives .
3-(6-Methoxynaphthalen-2-yl)benzaldehyde
This derivative (C₁₈H₁₄O₂) includes an additional methoxy group at the 6-position of the naphthalene ring. It also reduces lipophilicity compared to the non-methoxy variant, which could impact pharmacokinetic properties .
Heterocyclic Substituted Benzaldehydes
3-(Thiazol-2-yl)benzaldehyde
With a molecular weight of 189.23 g/mol (C₁₀H₇NOS), this compound replaces the naphthyl group with a thiazole ring. The thiazole moiety introduces nitrogen and sulfur atoms, improving water solubility and enabling hydrogen bonding. Such derivatives are often explored for antimicrobial and antitumor activities, contrasting with the naphthylmethoxy variant’s focus on material science applications .
3-(Furan-2-yl)benzaldehyde
This derivative (C₁₁H₈O₂) features a furan ring, which is less sterically hindered than the naphthylmethoxy group. The furan’s electron-rich nature facilitates nucleophilic reactions at the aldehyde group, whereas the naphthylmethoxy substituent may sterically hinder such reactions .
2-Hydroxy-5-methylbenzaldehyde
Isolated from Cyathea species, this compound (C₈H₈O₂) exhibits antifungal and anti-inflammatory activities. The hydroxyl and methyl groups enhance hydrogen bonding and membrane permeability, unlike the methoxy-naphthyl group, which prioritizes lipophilicity over polar interactions .
Eurotirubrin A and B
These fungal-derived benzaldehydes from Eurotium rubrum (e.g., eurotirubrin A) contain prenyl and aliphatic chains. Their bioactivity (antioxidative, antitumor) stems from these flexible substituents, contrasting with the rigid naphthylmethoxy group in this compound, which may limit conformational adaptability in biological targets .
Reactivity in Condensation Reactions
This compound participates in Schiff base formation and hydrazide condensations, similar to derivatives like 4-hydroxybenzaldehyde (used in imidazole-Schiff base syntheses) . However, its bulky substituent may slow reaction kinetics compared to smaller aldehydes like benzaldehyde itself .
Physicochemical Properties
- Solubility : The naphthylmethoxy group reduces aqueous solubility compared to hydroxylated (e.g., 2-hydroxy-5-methylbenzaldehyde) or heterocyclic analogs (e.g., 3-(thiazol-2-yl)benzaldehyde) .
- Thermal Stability : Enhanced stability due to aromatic stacking is expected, as seen in triazole-benzaldehyde isomers with rigid substituents .
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves nucleophilic substitution between 3-hydroxybenzaldehyde and 2-(bromomethyl)naphthalene under basic conditions. In this approach, the hydroxyl group of 3-hydroxybenzaldehyde acts as a nucleophile, displacing bromide from 2-(bromomethyl)naphthalene. A study by achieved a 97% yield using potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) at 80°C for 12 hours (Table 1). The reaction’s efficiency stems from the polar aprotic solvent’s ability to stabilize the transition state and enhance nucleophilicity.
Critical Parameters :
-
Base Selection : K₂CO₃ outperformed weaker bases like NaHCO₃ due to its stronger deprotonation capacity.
-
Solvent Effects : DMF provided superior solubility for both aromatic substrates compared to THF or acetonitrile.
-
Temperature : Reactions below 60°C resulted in incomplete conversion, while temperatures exceeding 100°C promoted side reactions.
Characterization and Purity
The product was characterized by NMR (400 MHz, CDCl₃): δ 9.99 (s, 1H, CHO), 8.09–7.44 (m, 7H, naphthalene-H), 7.32–7.26 (m, 1H, Ar-H), 5.54 (s, 2H, OCH₂). High-resolution mass spectrometry (HRMS) confirmed the molecular ion peak at m/z 290.1174 [M+H]⁺.
Mitsunobu Reaction
Methodology and Yield Enhancement
An alternative route employs the Mitsunobu reaction to couple 3-hydroxybenzaldehyde with 2-naphthalenemethanol. This method, detailed in, uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature. The reaction proceeds via oxidation-reduction between DIAD and PPh₃, generating a phosphorane intermediate that facilitates the SN2 displacement.
Advantages :
-
Regioselectivity : The Mitsunobu reaction avoids isomerization by retaining the configuration of the alcohol.
-
Yield : Reported at 92% for analogous dithioacetal-naphthalene derivatives.
Limitations :
Acetal Protection-Deprotection Strategy
Patent-Based Synthesis
A patent describes a multi-step approach involving acetal protection of the aldehyde group to prevent undesired side reactions. The synthesis begins with 3,4-dimethoxybenzaldehyde, which is converted to its dimethyl acetal using trimethoxymethane and HCl. Subsequent coupling with 2-naphthalenemethyl bromide under lithium diisopropylamide (LDA) catalysis yields the protected intermediate. Acidic hydrolysis (HCl/MeOH) regenerates the aldehyde.
Key Steps :
Comparative Analysis
While this method ensures high functional group tolerance, it involves three additional steps compared to direct nucleophilic substitution. The overall yield (≈60%) is lower than the single-step methods but advantageous for complex substrates.
Data Tables
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 97 | 99.5 |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → RT | 92 | 98.8 |
| Acetal Strategy | LDA, HCl/MeOH, multi-step | 60 | 99.2 |
Table 2: Spectroscopic Data for 3-(Naphthalen-2-ylmethoxy)benzaldehyde
| Technique | Key Signals |
|---|---|
| NMR (CDCl₃) | δ 9.99 (s, CHO), 8.09–7.44 (m, Ar-H), 5.54 (s, OCH₂) |
| NMR | δ 192.07 (CHO), 159.41 (C-O), 68.94 (OCH₂) |
| HRMS | 290.1174 [M+H]⁺ (calc. 290.1176) |
Q & A
Basic: What synthetic strategies are commonly employed for 3-(Naphthalen-2-ylmethoxy)benzaldehyde, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves alkylation of 3-hydroxybenzaldehyde with 2-(bromomethyl)naphthalene under basic conditions. Key steps include:
- Base selection : Potassium carbonate (K₂CO₃) in DMF is commonly used to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, facilitating nucleophilic substitution .
- Solvent and temperature : Refluxing in DMF at 80–100°C for 6–12 hours ensures efficient reaction progress .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) is recommended to track reaction completion .
- Workup : Post-reaction extraction with ethyl acetate and purification via column chromatography (silica gel, gradient elution) yields the product. Optimization of molar ratios (1:1.2 aldehyde:alkylating agent) minimizes byproducts .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation proceed?
Answer:
- NMR spectroscopy :
- ¹H NMR : Key signals include the aldehyde proton (δ 9.8–10.1 ppm), naphthyl protons (δ 7.2–8.3 ppm), and methoxy protons (δ 4.8–5.2 ppm). Splitting patterns confirm substitution positions .
- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while the naphthyl carbons resonate between δ 120–135 ppm .
- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde C=O stretch. Aromatic C-O-C stretches appear near 1250 cm⁻¹ .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (calculated for C₁₈H₁₄O₂: 262.0994) and fragments corresponding to naphthylmethoxy cleavage .
Advanced: How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?
Answer:
- Data collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (100 K) minimizes thermal motion artifacts. A Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is typical .
- Structure solution : SHELXT (in SHELX suite) performs direct methods for phase determination. Initial models are refined using SHELXL with least-squares minimization .
- Validation : Check R-factor convergence (R₁ < 0.05) and validate geometry using PLATON. Disordered naphthyl groups may require TLS refinement .
- Output : CIF files should include hydrogen bonding (e.g., C-H···O interactions) and torsional angles to confirm the methoxy group’s orientation .
Advanced: What computational methods (e.g., DFT) predict the electronic properties of this compound?
Answer:
- DFT setup : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces .
- Property prediction :
- Validation : Compare computed IR spectra (harmonic frequencies) with experimental data; scaling factors (0.96–0.98) adjust for anharmonicity .
Advanced: How to resolve discrepancies between experimental NMR data and computational predictions for this compound?
Answer:
- Source identification :
- Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Use the IEFPCM solvent model in DFT for accurate comparisons .
- Conformational flexibility : Rotameric equilibria of the methoxy group can split signals. Perform MD simulations (AMBER) to assess dynamic effects .
- Cross-validation :
Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?
Answer:
- Byproduct analysis : Common impurities include unreacted 3-hydroxybenzaldehyde and bis-alkylated products. LC-MS or GC-MS identifies these .
- Mitigation :
- Stoichiometry : Use a slight excess of 2-(bromomethyl)naphthalene (1.2 eq.) to drive the reaction to completion .
- Protection/deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent side reactions during alkylation .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
